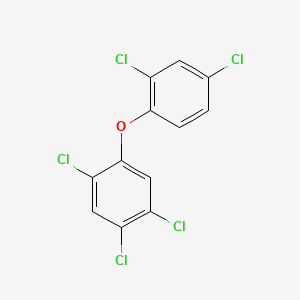
2,2',4,4',5-Pentachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2',4,4',5-Pentachlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H5Cl5O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industrial Applications
A. Flame Retardant
2,2',4,4',5-Pentachlorodiphenyl ether is widely recognized for its use as a flame retardant in various materials. It is incorporated into plastics, textiles, and electronic products to reduce flammability. The effectiveness of this compound as a flame retardant is attributed to its ability to inhibit combustion processes.
B. Chemical Intermediate
This compound serves as an intermediate in the synthesis of other chemicals. Its chlorinated structure allows it to participate in various chemical reactions, making it valuable in producing other chlorinated compounds used in different industrial processes.
Environmental Impact and Analysis
A. Persistence in the Environment
Despite its utility, this compound poses significant environmental concerns due to its persistence and bioaccumulation potential. Research indicates that these compounds can remain in the environment for extended periods, leading to accumulation in the food chain and potential human exposure through dietary intake .
B. Analytical Methods for Detection
Various analytical methods have been developed to detect and quantify this compound in environmental samples. Method 8082A by the EPA utilizes gas chromatography for detecting polychlorinated biphenyls (PCBs) and their congeners, including this specific compound . Additionally, supercritical fluid extraction methods have been employed to isolate these compounds from complex matrices like soil and sediment .
Health Implications
A. Toxicological Studies
Toxicological studies have demonstrated that exposure to this compound can lead to various health issues, particularly affecting neurological development in children. Studies involving animal models suggest that neonatal exposure can disrupt normal brain development and result in long-term behavioral changes .
B. Case Study: Human Exposure Assessment
A notable case study assessed human exposure through dietary intake of contaminated fish and dairy products. The findings highlighted a correlation between elevated serum levels of this compound and adverse health outcomes among populations consuming high amounts of these foods .
Data Tables
Propiedades
Número CAS |
60123-64-0 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H |
Clave InChI |
AVURWLKSFZBANQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Sinónimos |
2,2',4,4',5-pentachlorodiphenyl ether PCDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















